Trans-Translation Inhibition: A Rare Antibacterial Mechanism Not Observed in Generic Oxadiazoles
3-Methyl-4-phenyl-1,2,5-oxadiazole acts as a trans-translation inhibitor, a mechanism that is not a general property of the oxadiazole class. In contrast, the well-studied oxadiazole derivative KKL-35, a 1,3,4-oxadiazole, inhibits trans-translation with an IC50 of 0.9 µM [1]. While direct IC50 data for the target compound is not publicly available, its documented classification as a trans-translation inhibitor [2] positions it within a narrow, mechanistically-defined subset of oxadiazoles. This differentiates it from the vast majority of oxadiazole compounds, such as those with anti-inflammatory or anticancer activity, which operate via entirely different targets.
| Evidence Dimension | Primary antibacterial mechanism |
|---|---|
| Target Compound Data | Trans-translation inhibitor [2] |
| Comparator Or Baseline | KKL-35 (1,3,4-oxadiazole derivative): Trans-translation inhibitor, IC50 = 0.9 µM [1] |
| Quantified Difference | Qualitative difference in mechanism; most oxadiazoles do not inhibit trans-translation |
| Conditions | Biochemical assay for trans-translation tagging reaction [1]; AntibioticDB classification [2] |
Why This Matters
For researchers developing antibacterials targeting the underexploited trans-translation pathway, selecting a compound with a validated, albeit unquantified, inhibitory effect on this pathway is crucial, whereas generic oxadiazoles with undefined mechanisms are unsuitable.
- [1] Ramadoss NS, Alumasa JN, Cheng L, Wang Y, Li S, Chambers BS, et al. Small molecule inhibitors of trans-translation have broad-spectrum antibiotic activity. Proc Natl Acad Sci U S A. 2013 Jun 18;110(25):10282-7. View Source
- [2] AntibioticDB. Compound ID: 230. Synthetic; Small molecule; Direct acting; Trans-translation inhibitor. 2013. View Source
